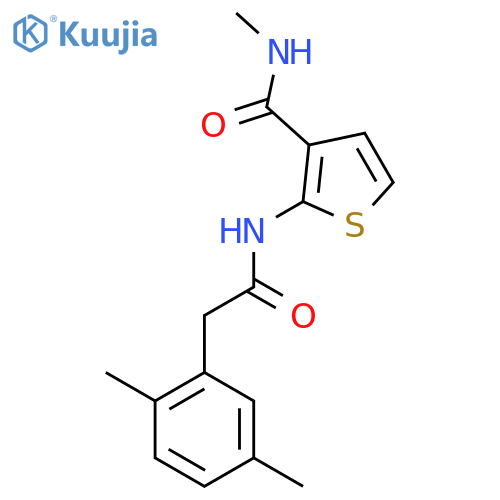

Cas no 921810-61-9 (2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide)

2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide

- F2250-0219

- AKOS024631240

- 2-[2-(2,5-dimethylphenyl)acetamido]-N-methylthiophene-3-carboxamide

- 921810-61-9

- 2-[[2-(2,5-dimethylphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide

- 2-(2-(2,5-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide

-

- インチ: 1S/C16H18N2O2S/c1-10-4-5-11(2)12(8-10)9-14(19)18-16-13(6-7-21-16)15(20)17-3/h4-8H,9H2,1-3H3,(H,17,20)(H,18,19)

- InChIKey: QLEAVVAHJUVQFV-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(C(NC)=O)=C1NC(CC1C=C(C)C=CC=1C)=O

計算された属性

- せいみつぶんしりょう: 302.10889899g/mol

- どういたいしつりょう: 302.10889899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 389

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2250-0219-40mg |

2-[2-(2,5-dimethylphenyl)acetamido]-N-methylthiophene-3-carboxamide |

921810-61-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2250-0219-100mg |

2-[2-(2,5-dimethylphenyl)acetamido]-N-methylthiophene-3-carboxamide |

921810-61-9 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2250-0219-15mg |

2-[2-(2,5-dimethylphenyl)acetamido]-N-methylthiophene-3-carboxamide |

921810-61-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2250-0219-10μmol |

2-[2-(2,5-dimethylphenyl)acetamido]-N-methylthiophene-3-carboxamide |

921810-61-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2250-0219-3mg |

2-[2-(2,5-dimethylphenyl)acetamido]-N-methylthiophene-3-carboxamide |

921810-61-9 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2250-0219-20mg |

2-[2-(2,5-dimethylphenyl)acetamido]-N-methylthiophene-3-carboxamide |

921810-61-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2250-0219-2mg |

2-[2-(2,5-dimethylphenyl)acetamido]-N-methylthiophene-3-carboxamide |

921810-61-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2250-0219-10mg |

2-[2-(2,5-dimethylphenyl)acetamido]-N-methylthiophene-3-carboxamide |

921810-61-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2250-0219-5μmol |

2-[2-(2,5-dimethylphenyl)acetamido]-N-methylthiophene-3-carboxamide |

921810-61-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2250-0219-1mg |

2-[2-(2,5-dimethylphenyl)acetamido]-N-methylthiophene-3-carboxamide |

921810-61-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide 関連文献

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 921810-61-9 and Product Name: 2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide

The compound identified by the CAS number 921810-61-9 and the product name 2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural complexity and unique functional groups present in this molecule make it a promising candidate for further investigation, particularly in the context of its pharmacological properties and biological activity.

At the core of understanding this compound lies its molecular structure, which is characterized by a thiophene ring system linked to various substituents. The presence of an acetamido group and a methylthiophene moiety introduces specific interactions that can be exploited for therapeutic purposes. The 2,5-dimethylphenyl substituent further enhances the molecule's complexity, potentially influencing its solubility, stability, and bioavailability. These features are critical in determining how the compound behaves within biological systems and its overall efficacy as a pharmaceutical agent.

Recent research in the field of heterocyclic chemistry has highlighted the importance of thiophene derivatives in drug discovery. Thiophenes, due to their aromatic nature and ability to form stable complexes with biological targets, have been extensively studied for their potential as pharmacophores. The compound in question, 2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide, exemplifies this trend by incorporating a thiophene ring into its structure. This design allows for multiple points of interaction with biological receptors, which is often a key factor in the development of effective drugs.

The acetamido group attached to the thiophene ring adds another layer of functionality that can be leveraged for drug design. Acetamides are known for their ability to modulate enzyme activity and receptor binding, making them valuable components in many pharmaceutical formulations. In this compound, the acetamido group may play a role in enhancing binding affinity or altering metabolic pathways, thereby influencing the compound's therapeutic potential. Additionally, the N-methylthiophene-3-carboxamide moiety suggests possible interactions with nucleophilic sites on target proteins or enzymes, further expanding the compound's pharmacological profile.

One of the most compelling aspects of this compound is its potential application in addressing complex diseases. Current research trends indicate that molecules with multifunctional properties are increasingly being explored for their ability to interact with multiple targets simultaneously. This approach can lead to synergistic effects that enhance therapeutic outcomes while minimizing side effects. The structural features of 2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide make it well-suited for such an interdisciplinary approach, combining elements from organic chemistry, medicinal chemistry, and pharmacology.

In vitro studies have begun to reveal promising preliminary results regarding the biological activity of this compound. Initial assays suggest that it may exhibit inhibitory effects on certain enzymes or receptors relevant to diseases such as cancer or inflammatory disorders. These findings align with broader trends in drug discovery where novel heterocyclic compounds are being screened for their potential therapeutic benefits. The specific interactions between the thiophene ring and other functional groups may be responsible for these observed activities, highlighting the importance of detailed structural analysis.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key portions of the molecule efficiently. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also provide insights into how similar compounds can be developed for future research.

As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact selectively with disease-causing targets. The compound 2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide is a testament to this progress, embodying the principles of rational drug design and targeted therapy. Its unique structural features offer opportunities for innovation across multiple disciplines within pharmaceutical science.

The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new applications. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these laboratory findings into tangible therapeutic benefits for patients worldwide. As new methodologies emerge for drug discovery and development, compounds like 921810-61-9 will continue to play a pivotal role in advancing medical science.

921810-61-9 (2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide) 関連製品

- 2460739-83-5(methyl (2R)-2-aminohex-5-ynoate hydrochloride)

- 1303973-00-3((3-fluoro-4-piperidyl)methanol)

- 2023706-16-1(benzyl N-(3-iodo-5-methylphenyl)carbamate)

- 2172071-74-6(1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide)

- 2228482-05-9(1-{1-[2-(3-Fluorophenoxy)ethyl]cyclopropyl}ethan-1-amine)

- 2137056-90-5(tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate)

- 1396785-49-1(6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide)

- 1936732-91-0(2-Pentanone, 1-amino-1-cyclopropyl-4-methyl-)

- 2171143-75-0((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid)

- 1514780-09-6(6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)